5-Hydroxynepafenac-d5
Description
5-Hydroxynepafenac-d5 is a deuterium-labeled analog of 5-Hydroxynepafenac, a hydroxylated metabolite of the nonsteroidal anti-inflammatory prodrug Nepafenac. The compound is primarily employed as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance precision by mitigating matrix effects and isotopic interference during metabolite quantification . Its structure retains the core benzophenone scaffold of Nepafenac but incorporates a hydroxyl group at the 5-position and five deuterium atoms at specific positions (likely aromatic or methyl sites), improving metabolic stability and detection sensitivity in pharmacokinetic studies .
Properties
Molecular Formula |
C15H9D5N2O3 |
|---|---|
Molecular Weight |
275.31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Nepafenac-d5
- Structure: Deuterated form of the parent drug Nepafenac, retaining the original benzophenone backbone without hydroxylation.
- Deuterium Substitution : Five deuterium atoms replace hydrogens, typically at positions critical for metabolic stability (e.g., methyl or aromatic groups).
- Applications : Serves as an internal standard for quantifying Nepafenac in biological matrices via HPLC or LC-MS .
- Key Difference : Unlike this compound, Nepafenac-d5 targets the parent compound rather than its metabolites, reflecting distinct roles in pharmacokinetic assays.
Nepafenac Impurity B
- Structure : A structural isomer or degradation product of Nepafenac, lacking deuterium labeling.
- Applications : Used in quality control to monitor synthetic impurities during drug manufacturing .
- Contrast : this compound is purposefully synthesized for analytical precision, whereas impurities like Nepafenac Impurity B are unintended byproducts.
Functional Analogs: Deuterated Analytical Standards
5-Hydroxyindoleacetic Acid-d5
- Structure : A deuterated derivative of the serotonin metabolite 5-Hydroxyindoleacetic acid, featuring a hydroxyindole core.
- Applications: Employed in HPLC analysis of synthetic cannabinoids and neurotransmitter metabolites .
- Comparison : While both compounds are deuterated internal standards, this compound is tailored for anti-inflammatory drug assays, whereas 5-Hydroxyindoleacetic Acid-d5 targets neurochemical analyses.
Hydroxy-Substituted Structural Analogs
trans-5-Hydroxyferulic Acid
- Structure: A hydroxycinnamic acid derivative with a phenolic hydroxyl group and methoxy substituents.
- Applications : Investigated in antioxidant and anti-inflammatory compound libraries for drug discovery .
- Contrast: Unlike this compound, trans-5-Hydroxyferulic acid lacks a benzophenone scaffold and deuterium labeling, resulting in divergent pharmacological profiles and analytical applications.
Data Tables
Table 1: Comparative Analysis of this compound and Structural Analogs
*Estimated based on deuterium substitution.
Research Findings and Implications
Deuterium Labeling Advantages: this compound exhibits enhanced metabolic stability compared to its non-deuterated counterpart, reducing isotopic interference in LC-MS/MS assays .
Pharmacokinetic Specificity : While Nepafenac-d5 quantifies the prodrug, this compound enables precise tracking of active metabolites, critical for understanding drug bioavailability .
Functional Diversity : Hydroxy-substituted analogs like trans-5-Hydroxyferulic acid highlight the role of hydroxyl groups in antioxidant activity, contrasting with this compound's analytical utility .
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